molecular formula C7H6N2O2 B14837821 3-Aminopyridine-2,5-dicarbaldehyde

3-Aminopyridine-2,5-dicarbaldehyde

Cat. No.: B14837821
M. Wt: 150.13 g/mol
InChI Key: OICWZNWWORFHGM-UHFFFAOYSA-N
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Description

3-Aminopyridine-2,5-dicarbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and aldehyde groups at the 2- and 5-positions. The amino and aldehyde groups render it a versatile building block for Schiff base formation, metal coordination, and pharmaceutical intermediates .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-aminopyridine-2,5-dicarbaldehyde

InChI

InChI=1S/C7H6N2O2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-4H,8H2

InChI Key

OICWZNWWORFHGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyridine-2,5-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-aminopyridine to form 2,5-dibromopyridine, followed by a Sandmeyer reaction to introduce the aldehyde groups . The reaction conditions often involve the use of bromine in polar protic solvents like water or ethanol, and the Sandmeyer reaction is carried out using diazonium salts in the presence of bromine .

Industrial Production Methods

Industrial production methods for 3-Aminopyridine-2,5-dicarbaldehyde are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminopyridine-2,5-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2,5-dicarbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde groups can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. Pyridine-2,5-dicarbaldehyde (CAS: 6221-01-8)

  • Structure : Pyridine ring with aldehyde groups at 2- and 5-positions.
  • Applications : Used in synthesizing Ru(II) complexes for photophysical studies. A yield of 63% was reported for a bis(imidazo-phenanthroline) ligand via condensation with pyridine-2,5-dicarbaldehyde .
  • Reactivity: Aldehyde groups participate in Schiff base formation, but the absence of an amino group limits its utility in amine-mediated reactions compared to 3-aminopyridine-2,5-dicarbaldehyde.

b. Pyrrole-2,5-dicarbaldehyde

  • Structure : Pyrrole ring with aldehyde groups at 2- and 5-positions.
  • Applications: Key intermediate in synthesizing magnolamide, an antioxidant with IC50 = 9.7 µM for inhibiting LDL oxidation .

c. Furan-2,5-dicarbaldehyde

  • Structure : Furan ring with aldehyde groups at 2- and 5-positions.
  • Applications : Forms stable disinfection by-products (DBPs) like 3,4-dichlorofuran-2,5-dicarbaldehyde under chlorination .

d. 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde

  • Structure : Dihydropyridine ring with aldehyde groups at 3- and 5-positions.
  • Applications : Stable fluorescent adduct in lipid peroxidation studies, recognized by natural antibodies .
  • Comparison: The reduced dihydropyridine ring enables fluorescence, while 3-aminopyridine-2,5-dicarbaldehyde’s aromaticity may favor stability in oxidative environments.

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